Cas no 66740-05-4 (boroxin, 2,4,6-tris(1-methylethyl)-)

Boroxin, 2,4,6-tris(1-methylethyl)-, is a cyclic boronic ester characterized by its three isopropyl substituents bonded to a boroxin ring. This compound exhibits high thermal and chemical stability, making it suitable for applications in organic synthesis and materials science. Its rigid structure and electron-deficient boron centers enable its use as a Lewis acid catalyst or precursor for boron-containing polymers. The steric hindrance provided by the isopropyl groups enhances its selectivity in cross-coupling reactions. Additionally, it serves as a versatile intermediate for the preparation of advanced boron-based materials, including flame retardants and optoelectronic components. Its moisture sensitivity necessitates handling under inert conditions.
boroxin, 2,4,6-tris(1-methylethyl)- structure
66740-05-4 structure
Product name:boroxin, 2,4,6-tris(1-methylethyl)-
CAS No:66740-05-4
MF:C9H21B3O3
MW:209.694243192673
CID:867096
PubChem ID:13523070

boroxin, 2,4,6-tris(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • boroxin, 2,4,6-tris(1-methylethyl)-
    • 2,4,6-tri(propan-2-yl)-1,3,5,2,4,6-trioxatriborinane
    • Boroxin, tris(1-methylethyl)- (9CI)
    • LogP
    • Triisopropylboroxin
    • 66740-05-4
    • Boroxin, tris(1-methylethyl)- (9CI)
    • SCHEMBL7862955
    • DTXSID80542877
    • 2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane
    • tris(propan-2-yl)-1,3,5,2,4,6-trioxatriborinane
    • EN300-6222207
    • Inchi: InChI=1S/C9H21B3O3/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-9H,1-6H3
    • InChI Key: GDNDSMXIASPSLH-UHFFFAOYSA-N
    • SMILES: B1(OB(OB(O1)C(C)C)C(C)C)C(C)C

Computed Properties

  • Exact Mass: 207.18783
  • Monoisotopic Mass: 210.1769850g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Density: 0.854
  • Boiling Point: 200.348°C at 760 mmHg
  • Flash Point: 74.968°C
  • Refractive Index: 1.383
  • PSA: 27.69

boroxin, 2,4,6-tris(1-methylethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM523682-1g
2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane
66740-05-4 97%
1g
$101 2022-06-10

Additional information on boroxin, 2,4,6-tris(1-methylethyl)-

Boroxin, 2,4,6-Tris(1-Methylethyl): A Comprehensive Overview

Boroxin, specifically the compound with CAS No. 66740-05-4 and the name boroxin, 2,4,6-tris(1-methylethyl), is a fascinating molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is a derivative of boron-based heterocycles and exhibits unique properties that make it valuable for various applications. In this article, we will delve into its structure, synthesis, properties, and the latest research findings that highlight its potential in modern scientific advancements.

The boroxin framework is characterized by a six-membered ring containing boron atoms at specific positions. The 2,4,6-tris(1-methylethyl) substituents attached to the boron atoms introduce steric bulk and electronic effects that significantly influence the compound's behavior. Recent studies have shown that these substituents enhance the molecule's stability and reactivity under certain conditions. For instance, researchers have explored the use of boroxin derivatives in catalytic processes due to their ability to act as Lewis acids.

One of the most intriguing aspects of boroxin is its role in materials science. Scientists have successfully synthesized polymers incorporating boroxin units, which exhibit exceptional thermal stability and mechanical properties. These polymers are being investigated for applications in high-temperature environments, such as aerospace materials and advanced electronics. The integration of boroxin into polymer frameworks has opened new avenues for developing lightweight yet durable materials.

Another area where boroxin has shown promise is in drug delivery systems. The molecule's ability to form stable complexes with certain pharmaceutical agents has led to its exploration as a carrier in targeted drug delivery. Recent research has demonstrated that boroxin-based carriers can enhance drug solubility and bioavailability while minimizing side effects. This application holds significant potential in the pharmaceutical industry.

The synthesis of boroxin involves a multi-step process that typically begins with the reaction of boric acid derivatives with organic precursors. The introduction of 1-methylethyl groups at positions 2, 4, and 6 requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize this process, making it more efficient and scalable for industrial applications.

From an environmental standpoint, researchers are also investigating the biodegradability of boroxin derivatives. Understanding their interaction with biological systems is crucial for assessing their safety and sustainability. Preliminary studies suggest that these compounds degrade under specific conditions without releasing harmful byproducts, which aligns with current trends toward eco-friendly chemical solutions.

In conclusion, boroxin, particularly the compound with CAS No. 66740-05-4 (boroxin, 2,4,6-tris(1-methylethyl)), represents a versatile molecule with diverse applications across multiple disciplines. Its unique properties continue to inspire innovative research directions that could lead to groundbreaking advancements in materials science, catalysis, drug delivery systems, and beyond.

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